molecular formula C11H18ClNO2 B14325076 2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)-, hydrochloride CAS No. 110493-27-1

2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)-, hydrochloride

Cat. No.: B14325076
CAS No.: 110493-27-1
M. Wt: 231.72 g/mol
InChI Key: KMLJFMOWQYTITC-UHFFFAOYSA-N
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Description

2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)-, hydrochloride is a chemical compound with the molecular formula C11H17NO2.ClH. It is known for its role as a degradation product of Metaxalone, a muscle relaxant used to alleviate pain and relax muscles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- involves its interaction with specific molecular targets. In the context of its role as a degradation product of Metaxalone, it may interact with neurotransmitter receptors or ion channels in muscle cells, leading to muscle relaxation. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- is unique due to its specific structural configuration and its role as a degradation product of Metaxalone. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

110493-27-1

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

1-amino-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12;/h3-5,10,13H,6-7,12H2,1-2H3;1H

InChI Key

KMLJFMOWQYTITC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN)O)C.Cl

Origin of Product

United States

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